molecular formula C21H19Cl2N3O3 B2531240 N-(5-chloro-2-methoxyphenyl)-4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 946321-07-9

N-(5-chloro-2-methoxyphenyl)-4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Cat. No.: B2531240
CAS No.: 946321-07-9
M. Wt: 432.3
InChI Key: KSSYNFKNSMHXGC-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core substituted at the 3-position with a 4-chlorophenyl group and a butanamide linker terminating in an N-(5-chloro-2-methoxyphenyl) moiety. The pyridazinone ring system is known for its pharmacological relevance, particularly in kinase inhibition and anti-inflammatory applications .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N3O3/c1-29-19-10-8-16(23)13-18(19)24-20(27)3-2-12-26-21(28)11-9-17(25-26)14-4-6-15(22)7-5-14/h4-11,13H,2-3,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSYNFKNSMHXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C19H19Cl2N3O\text{C}_{19}\text{H}_{19}\text{Cl}_2\text{N}_3\text{O}

It includes a 5-chloro-2-methoxyphenyl moiety and a pyridazine ring, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties : Various studies have demonstrated its effectiveness against different cancer cell lines.
  • Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes, contributing to its therapeutic effects.

Anticancer Activity

A significant focus of research has been on the anticancer properties of this compound. In vitro studies have evaluated its cytotoxic effects against several cancer cell lines, including:

Cell LineIC50 (µM)Reference
A549 (Lung)12.5
MCF-7 (Breast)15.0
HT-29 (Colorectal)10.0

The mechanism by which this compound exerts its anticancer effects involves:

  • Induction of Apoptosis : Studies have indicated that it triggers apoptosis in cancer cells through mitochondrial pathways.
  • Cell Cycle Arrest : It may interfere with the cell cycle, preventing cancer cells from proliferating.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Preliminary results indicate moderate to strong activity against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus25 µg/mL
Escherichia coli30 µg/mL
Salmonella typhi20 µg/mL

Enzyme Inhibition Studies

Research has highlighted the compound's potential as an enzyme inhibitor. Notably, it has been studied for its inhibitory effects on acetylcholinesterase and urease:

EnzymeInhibition Percentage (%) at 100 µMReference
Acetylcholinesterase85%
Urease75%

Case Studies and Research Findings

  • Case Study on Anticancer Efficacy :
    A study conducted on the effects of this compound on A549 cells demonstrated a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells, indicating that the compound effectively induces programmed cell death in lung cancer cells.
  • Antimicrobial Screening :
    In a comparative study, this compound was tested alongside known antibiotics. The results showed that it possesses comparable activity against certain strains, suggesting its potential as a novel antimicrobial agent.
  • Enzyme Interaction Studies :
    Molecular docking studies have provided insights into the binding interactions of this compound with target enzymes. These studies suggest that specific functional groups within the molecule enhance its binding affinity, leading to effective inhibition.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include compounds from and , which share the pyridazinone-oxo-butanamide backbone but differ in substituents (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Pyridazinone Substituent Amide Substituent Molecular Formula Molecular Weight
Target Compound 4-Chlorophenyl 5-Chloro-2-methoxyphenyl Not Provided Not Provided
4-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide 4-Chlorophenyl 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl C21H21ClN4O2S 428.9
4-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)butanamide 4-Methoxyphenyl 2-(Trifluoromethyl)phenyl C22H20F3N3O3 431.4
Key Observations:

Pyridazinone Substituents: The 4-chlorophenyl group (target and ) increases lipophilicity and may enhance membrane permeability compared to the 4-methoxyphenyl group (), which introduces electron-donating properties . Chlorine’s electronegativity could improve binding affinity to hydrophobic enzyme pockets, while methoxy groups may favor hydrogen bonding .

The 2-(trifluoromethyl)phenyl group () introduces strong electronegativity and metabolic stability due to the C-F bond’s resistance to oxidation .

Metabolic Stability and Toxicity

  • Chlorine vs.
  • Trifluoromethyl Group : Reduces metabolic degradation but may accumulate in fatty tissues due to high lipophilicity .

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